molecular formula C21H22N2O3 B15103469 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-6-yl)methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-6-yl)methanone

Cat. No.: B15103469
M. Wt: 350.4 g/mol
InChI Key: MGGLLLGGLWTREY-UHFFFAOYSA-N
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Description

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-6-yl)methanone is a complex organic compound that features both isoquinoline and indole moieties. These structural motifs are often found in natural products and pharmaceuticals, making this compound of significant interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-6-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoquinoline Moiety: Starting from a precursor such as 6,7-dimethoxy-1-tetralone, the isoquinoline ring can be constructed through a Pictet-Spengler reaction.

    Formation of the Indole Moiety: The indole ring can be synthesized from an appropriate precursor, such as 1-methylindole, through Fischer indole synthesis.

    Coupling Reaction: The final step involves coupling the isoquinoline and indole moieties through a methanone linkage, possibly using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the indole ring.

    Reduction: Reduction reactions could target the carbonyl group in the methanone linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the isoquinoline or indole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, this compound might be studied for its potential biological activity, including its interactions with various enzymes and receptors.

Medicine

Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for diseases where isoquinoline and indole derivatives have shown efficacy.

Industry

In the industrial sector, this compound could be used in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline): Shares the isoquinoline moiety but lacks the indole component.

    (1-methyl-1H-indole-3-carboxaldehyde): Contains the indole moiety but lacks the isoquinoline component.

Uniqueness

The unique combination of isoquinoline and indole moieties in (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-methyl-1H-indol-6-yl)methanone may confer distinct biological activities and synthetic utility, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1-methylindol-6-yl)methanone

InChI

InChI=1S/C21H22N2O3/c1-22-8-6-14-4-5-16(10-18(14)22)21(24)23-9-7-15-11-19(25-2)20(26-3)12-17(15)13-23/h4-6,8,10-12H,7,9,13H2,1-3H3

InChI Key

MGGLLLGGLWTREY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

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